

Solubility of TPCK in DMSO, Ethanol, and Aqueous Buffers: A Technical Guide

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Compound of Interest

Compound Name: *N*alpha-Tosyl-L-phenylalanine
chloromethyl ketone

Cat. No.: B1682441

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Introduction: α -Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized biochemical reagent primarily known as an irreversible inhibitor of chymotrypsin-like serine proteases.[1] Its utility extends to cell biology research, where it has been shown to affect critical signaling pathways, including the PDK1/Akt pathway, and to influence processes such as apoptosis and cell proliferation.[2][3] A fundamental understanding of TPCK's solubility and stability in common laboratory solvents is paramount for accurate experimental design, ensuring reproducible results in biochemical and cellular assays. This guide provides a comprehensive overview of TPCK's solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers, complete with detailed protocols and workflow visualizations.

Quantitative Solubility Data

The solubility of TPCK varies significantly between organic solvents and aqueous solutions. It exhibits high solubility in organic solvents like DMSO and ethanol, which are typically used to prepare concentrated stock solutions. Conversely, its solubility in aqueous buffers is limited, a critical consideration for preparing working solutions for biological experiments.

Solvent	Concentration	Molarity (approx.)	Source	Notes
DMSO	100 mg/mL	284 mM	[4]	Requires sonication to fully dissolve.
30 mg/mL	85 mM	[3]	-	
Ethanol	10 mg/mL	28 mM	[3]	-
10 mM	3.52 mg/mL		-	
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	0.71 mM	[3]	Indicates low aqueous solubility requiring a co-solvent.
Aqueous Buffers	10-100 μ M	0.0035-0.035 mg/mL		Effective concentration range for working solutions.

Stability and Storage

Proper storage is crucial to maintain the integrity of TPCK solutions.

- Solid Powder: Stable for at least four years when stored desiccated at -20°C.[3]
- Organic Stock Solutions (DMSO/Ethanol):
 - Stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4]
 - Stock solutions in ethanol (10 mM) are reported to be stable for several months at 4°C.
- Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh before use. Stability is typically limited to several hours.

Experimental Protocols

Protocol 1: Preparation of Concentrated TPCK Stock Solutions

This protocol describes the preparation of high-concentration stock solutions in DMSO or ethanol.

Materials:

- N α -Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) powder (MW: 351.8 g/mol)
- Anhydrous DMSO or 200-proof ethanol
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Procedure:

- Weigh the desired amount of TPCK powder in a fume hood.
- Add the appropriate volume of the chosen solvent (DMSO or ethanol) to achieve the target concentration (e.g., for a 100 mg/mL stock in DMSO, add 1 mL of DMSO to 100 mg of TPCK).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If preparing a high-concentration solution in DMSO (e.g., 100 mg/mL), use an ultrasonic bath to ensure complete dissolution.^[4]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).^[4]

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of an organic stock solution into an aqueous buffer for use in biological assays.

Materials:

- Concentrated TPCK stock solution (from Protocol 1)
- Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)
- Sterile polypropylene tubes

Procedure:

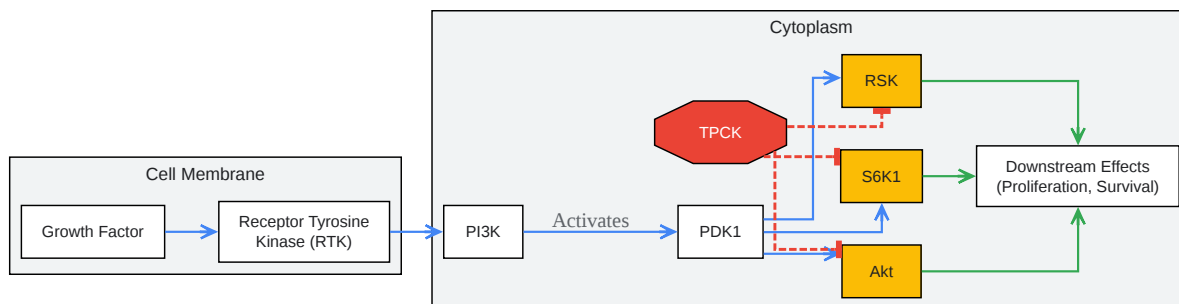
- Thaw a single aliquot of the concentrated TPCK stock solution.
- Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. For example, to make 1 mL of a 40 μ M working solution from a 100 mM DMSO stock, you would need 0.4 μ L of the stock.
- Add the aqueous buffer to a sterile tube.
- While vortexing the aqueous buffer, add the calculated volume of the TPCK stock solution dropwise. This rapid mixing helps to prevent precipitation of the compound.
- Use the freshly prepared working solution immediately, as TPCK has limited stability in aqueous environments.

Mechanism of Action and Experimental Workflows

TPCK is known to interfere with cellular signaling primarily through two mechanisms: the irreversible inhibition of chymotrypsin-like serine proteases and the disruption of the PI3K/PDK1/Akt signaling pathway.^{[2][3]} TPCK adducts to and inhibits the activation of several AGC kinases that possess a Phenylalanine-Cysteine motif in their activation loops.^[5]

TPCK Signaling Pathway Inhibition

The diagram below illustrates the inhibitory effect of TPCK on the PDK1/Akt signaling cascade, a central pathway in cell survival and proliferation.

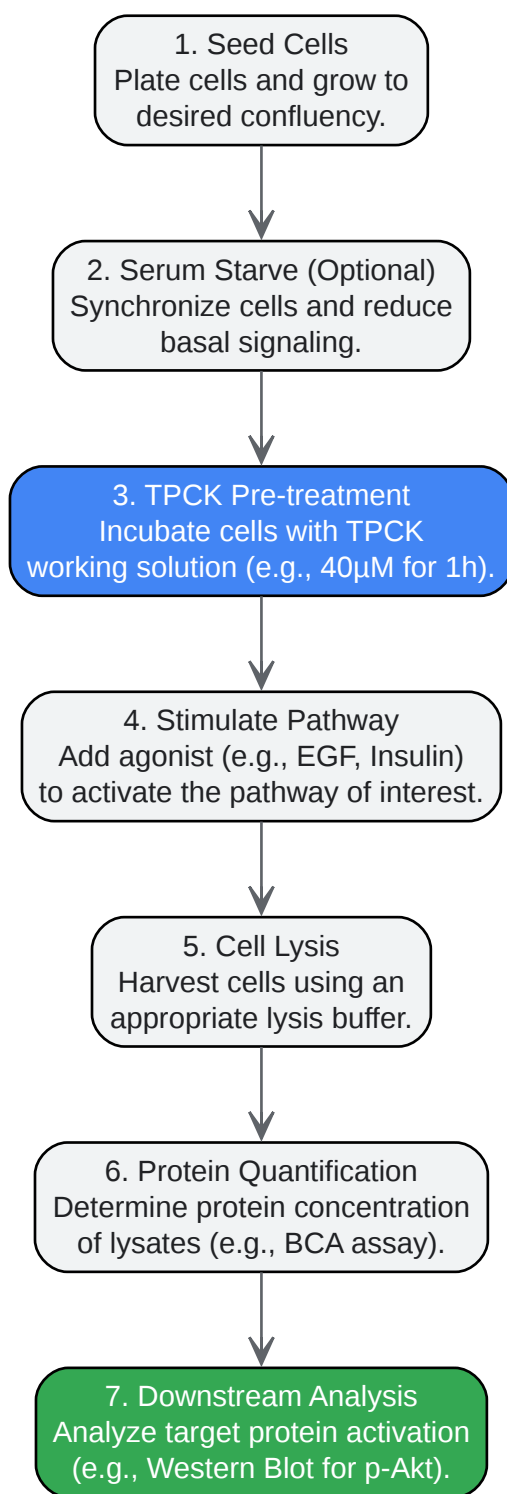


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Caption: TPCK inhibits PDK1-dependent AGC kinases like Akt, S6K1, and RSK.[3]

Experimental Workflow: Cell-Based Inhibition Assay

The following workflow outlines the typical steps for investigating the effect of TPCK on a signaling pathway in a cell culture model.

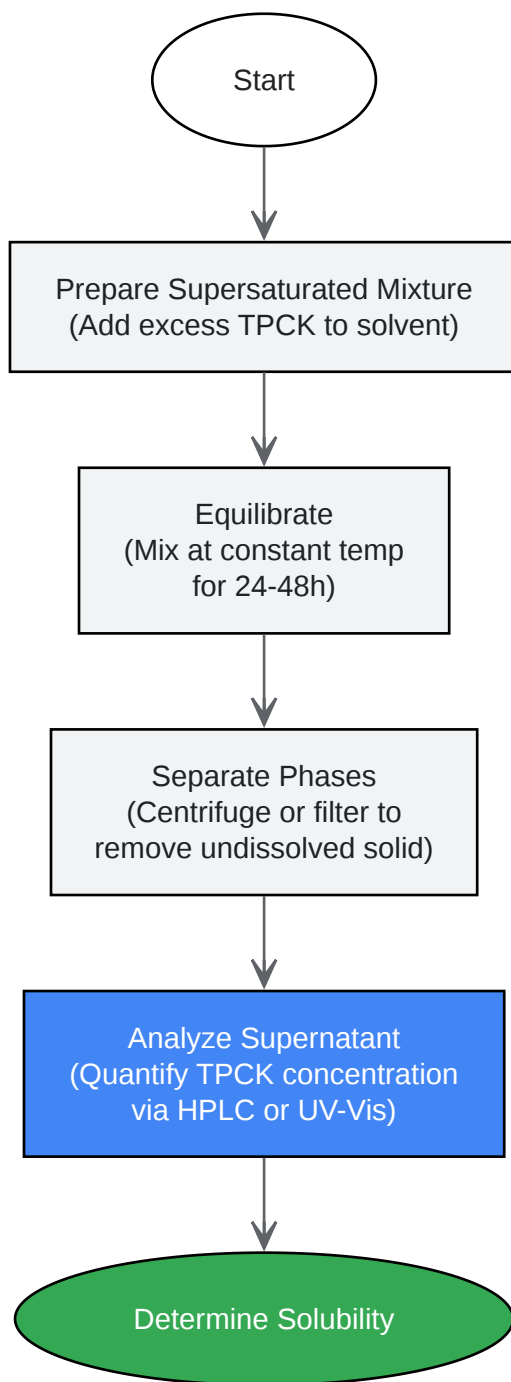


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Caption: General workflow for a cell-based TPCK inhibition experiment.[5]

Logical Workflow: Solubility Assessment

This diagram provides a logical sequence of steps for experimentally determining the solubility of a compound like TPCK in a given solvent.



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